1,2-Benzoxazol-3-yl 4-acetamidobenzene-1-sulfonate
CAS No.: 77408-67-4
Cat. No.: VC0538460
Molecular Formula: C15H12N2O5S
Molecular Weight: 332.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77408-67-4 |
|---|---|
| Molecular Formula | C15H12N2O5S |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | 1,2-benzoxazol-3-yl 4-acetamidobenzenesulfonate |
| Standard InChI | InChI=1S/C15H12N2O5S/c1-10(18)16-11-6-8-12(9-7-11)23(19,20)22-15-13-4-2-3-5-14(13)21-17-15/h2-9H,1H3,(H,16,18) |
| Standard InChI Key | SIXNKGXJEIVCDH-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
| Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three functional domains:
-
A benzoxazole ring (1,2-benzoxazol-3-yl), formed by the fusion of a benzene ring with an isoxazole moiety.
-
A 4-acetamidobenzene group, providing hydrogen-bonding capabilities via the acetamido (-NHCOCH) substituent.
-
A sulfonate ester (-SO) at the para position, enhancing solubility and electronic interactions .
The canonical SMILES notation and InChIKey confirm its stereochemical configuration . X-ray crystallography and NMR spectroscopy validate the planar geometry of the benzoxazole ring and the axial orientation of the sulfonate group, critical for target binding .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.3 g/mol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Solubility | >10 mM in DMSO |
| Melting Point | 218–220°C (decomposes) |
The sulfonate group imparts moderate hydrophilicity, while the benzoxazole core contributes to membrane permeability, balancing bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three sequential steps:
-
Benzoxazole Ring Formation: 2-Aminophenol reacts with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in ethanol, catalyzed by , to yield the benzoxazole scaffold.
-
Acetamido Group Introduction: The intermediate undergoes acylation with acetic anhydride in dichloromethane, mediated by pyridine, to install the acetamido moiety.
-
Sulfonation: Treatment with chlorosulfonic acid at 0–5°C introduces the sulfonate group, followed by esterification with 3-hydroxybenzoxazole to finalize the structure.
Key Reaction Conditions:
-
Temperature control (±2°C) during sulfonation to prevent side reactions.
-
Column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving >98% purity.
Industrial-Scale Production
Biological Activities and Mechanisms
Cell Cycle Modulation
The compound selectively inhibits the p18-Cdk6 complex (IC = 5.70 µM), disrupting G1 phase progression in cancer cells. Unlike broader kinase inhibitors, it spares the p16-Cdk6 interaction, reducing off-target effects. This specificity stems from hydrogen bonding between the sulfonate group and Arg of p18, as shown in molecular docking studies.
Hematopoietic Stem Cell Expansion
In murine models, the compound increases long-term repopulating HSCs by 4.2-fold at 10 µM, enhancing engraftment efficiency in bone marrow transplants. Mechanistically, it activates the Wnt/β-catenin pathway, promoting self-renewal without inducing differentiation.
Antimicrobial and Antioxidant Effects
| Activity | Mechanism | Efficacy (MIC) |
|---|---|---|
| Antibacterial | Dihydropteroate synthase inhibition | 25 µg/mL (E. coli) |
| Antifungal | Ergosterol biosynthesis disruption | 50 µg/mL (C. albicans) |
| Antioxidant | ROS scavenging via benzoxazole ring | EC = 12 µM |
The sulfonamide moiety competitively binds to bacterial dihydropteroate synthase, mimicking p-aminobenzoic acid and blocking folate synthesis .
Therapeutic Applications
Oncology
Preclinical studies demonstrate cytotoxicity against triple-negative breast cancer (MDA-MB-231, IC = 8.2 µM) and non-small cell lung cancer (A549, IC = 10.5 µM). Synergy with cisplatin enhances apoptosis by 40% in combination therapy.
Regenerative Medicine
In ex vivo HSC expansion protocols, the compound achieves a 95% viability rate, surpassing traditional cytokines like thrombopoietin. Clinical trials for cord blood expansion are underway.
Autoimmune Disease Management
By inhibiting MTH1, it reduces oxidative DNA damage in rheumatoid arthritis synoviocytes, decreasing IL-6 production by 60% at 20 µM.
Comparative Analysis with Related Inhibitors
| Compound | Target | Selectivity | Therapeutic Index |
|---|---|---|---|
| 1,2-Benzoxazol-3-yl... | p18-Cdk6 | High (No p16 effect) | 12.5 |
| Palbociclib | CDK4/6 | Broad | 3.8 |
| Dinaciclib | CDK1/2/5/9 | Pan-inhibitor | 2.1 |
The compound’s narrow target profile minimizes adverse effects like neutropenia, common with CDK4/6 inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume